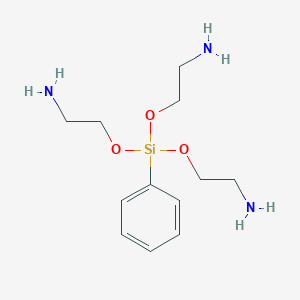

Phenyltris(2-aminoethoxy)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

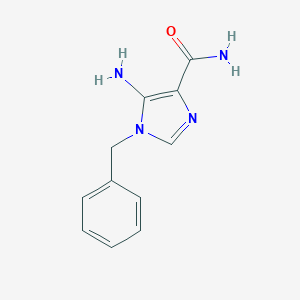

Phenyltris(2-aminoethoxy)silane, commonly known as PTES, is a chemical compound that belongs to the class of organosilicon compounds. It has a molecular formula of C14H34N2O3Si and a molecular weight of 318.52 g/mol. PTES is a colorless liquid that is soluble in polar solvents such as water, methanol, and ethanol. It is widely used in scientific research applications due to its unique properties.

Mecanismo De Acción

The mechanism of action of PTES is not fully understood. However, it is known that PTES can form a self-assembled monolayer on the surface of various substrates, which can then be used to attach other molecules such as proteins or DNA. The amino groups on PTES can also form hydrogen bonds with other molecules, which can further enhance its binding properties.

Efectos Bioquímicos Y Fisiológicos

There is limited information on the biochemical and physiological effects of PTES. However, it is known that PTES is not toxic to cells and does not induce any significant cellular damage. It is also biocompatible, which makes it suitable for use in various biomedical applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of PTES is its ability to form a stable self-assembled monolayer on various substrates. This makes it a useful tool for surface modification in various scientific research applications. PTES is also relatively easy to synthesize and purify, which makes it readily available for use in the laboratory. However, one limitation of PTES is that it can be difficult to handle due to its high reactivity with water and air. It also has a relatively short shelf life, which means that it needs to be stored properly to maintain its effectiveness.

Direcciones Futuras

There are several future directions for research involving PTES. One area of interest is the development of new methods for surface modification using PTES. This could involve the use of different substrates or the development of new PTES derivatives with enhanced binding properties. Another area of interest is the use of PTES in the development of new drug delivery systems. PTES-modified nanoparticles could be used to deliver drugs to specific cells or tissues, which could enhance the effectiveness of drug therapies. Lastly, there is potential for PTES to be used in the development of new biosensors or diagnostic tools. By attaching specific molecules to the PTES-modified surface, it could be possible to detect specific biomolecules or pathogens in a sample.

In conclusion, PTES is a versatile chemical compound that has a wide range of scientific research applications. Its ability to form a stable self-assembled monolayer on various substrates makes it a useful tool for surface modification, and its biocompatibility makes it suitable for use in various biomedical applications. While there is limited information on its biochemical and physiological effects, there are several future directions for research involving PTES, including the development of new surface modification methods, drug delivery systems, and biosensors.

Métodos De Síntesis

PTES can be synthesized through a variety of methods, including the reaction of phenyltrichlorosilane with 2-aminoethanol in the presence of a base such as sodium hydroxide. Another method involves the reaction of phenyltrichlorosilane with diethanolamine in the presence of a catalyst such as triethylamine. The resulting product is then purified through distillation or column chromatography.

Aplicaciones Científicas De Investigación

PTES is commonly used as a surface modifier in various scientific research applications. It can be used to functionalize silica nanoparticles, which can then be used for drug delivery or as a contrast agent in medical imaging. PTES can also be used to modify the surface of glass slides, which can then be used for DNA microarray analysis or protein immobilization studies.

Propiedades

Número CAS |

17146-69-9 |

|---|---|

Nombre del producto |

Phenyltris(2-aminoethoxy)silane |

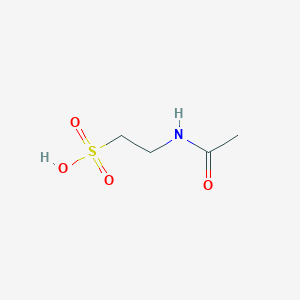

Fórmula molecular |

C12H23N3O3Si |

Peso molecular |

285.41 g/mol |

Nombre IUPAC |

2-[bis(2-aminoethoxy)-phenylsilyl]oxyethanamine |

InChI |

InChI=1S/C12H23N3O3Si/c13-6-9-16-19(17-10-7-14,18-11-8-15)12-4-2-1-3-5-12/h1-5H,6-11,13-15H2 |

Clave InChI |

ZROHZSDFRJSZDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Si](OCCN)(OCCN)OCCN |

SMILES canónico |

C1=CC=C(C=C1)[Si](OCCN)(OCCN)OCCN |

Otros números CAS |

17146-69-9 |

Sinónimos |

Tris(2-aminoethoxy)phenylsilane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.